

Laboratory-scale synthesis of propachlor for research purposes.

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Compound of Interest		
Compound Name:	Propachlor	
Cat. No.:	B1678252	Get Quote

Application Notes: Laboratory-Scale Synthesis of Propachlor

Introduction

Propachlor (2-chloro-N-isopropylacetanilide) is a chloroacetamide herbicide first registered for use in 1964.[1] It is effective for the pre-emergent control of annual grasses and some broadleaf weeds in various crops.[1][2] For research purposes, such as studying its herbicidal mechanism, metabolic pathways, or developing new analogues, a reliable laboratory-scale synthesis is essential. The primary mechanism of its herbicidal action is the inhibition of nascent protein biosynthesis.[3]

Chemical Principle

The most common and straightforward laboratory synthesis of **propachlor** involves the N-acylation of N-isopropylaniline with chloroacetyl chloride.[4] This is a nucleophilic acyl substitution reaction where the secondary amine (N-isopropylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (chloroacetyl chloride). The reaction produces hydrogen chloride (HCl) as a byproduct, which is typically neutralized by a tertiary amine base, such as triethylamine, to drive the reaction to completion and prevent protonation of the starting aniline.

Quantitative Data Summary



Table 1: Physical and Chemical Properties of Propachlor

Property	Value
IUPAC Name	2-chloro-N-phenyl-N-(propan-2-yl)acetamide[1]
CAS Number	1918-16-7[1][5]
Molecular Formula	C11H14CINO[1][5]
Molar Mass	211.69 g/mol [1][5]
Appearance	Light tan solid[1][5]
Melting Point	77°C[6]
Density	1.139 g/mL[1]
Solubility	Disperses in water[6]

Table 2: Reactants for Propachlor Synthesis

Reactant	Formula	Molar Mass (g/mol)	Key Properties
N-Isopropylaniline	C9H13N	135.21	Liquid, toxic
Chloroacetyl Chloride	C2H2Cl2O	112.94	Liquid, corrosive, lachrymator
Triethylamine	C ₆ H ₁₅ N	101.19	Liquid, corrosive, strong odor
Chloroform	CHCl₃	119.38	Solvent, volatile, suspected carcinogen
Ethanol	C2H5OH	46.07	Recrystallization solvent

Experimental Protocols

Safety Precautions:



- Propachlor: Suspected carcinogen.[1][5] Handle with appropriate personal protective equipment (PPE).
- Chloroacetyl Chloride: Highly corrosive and a lachrymator. Causes severe burns. Must be handled in a certified chemical fume hood.
- N-Isopropylaniline: Toxic upon inhalation, ingestion, and skin contact.
- Triethylamine & Chloroform: Volatile, flammable, and harmful.
- PPE: Always wear a lab coat, safety goggles, and chemically resistant gloves. All operations should be conducted within a well-ventilated chemical fume hood.

Protocol: Synthesis of **Propachlor**

This protocol outlines the synthesis of **propachlor** via the acylation of N-isopropylaniline.

Materials:

- N-Isopropylaniline
- Chloroacetyl chloride
- Triethylamine
- Chloroform (or other suitable inert solvent like dichloromethane or toluene)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Ethanol (for recrystallization)
- Deionized water
- Round-bottom flask (100 mL)
- Dropping funnel
- Magnetic stirrer and stir bar



- Ice bath
- Separatory funnel
- Rotary evaporator
- Buchner funnel and filter paper

Methodology:

- Reaction Setup:
 - In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-isopropylaniline (e.g., 5.0 g, 36.9 mmol) and triethylamine (e.g., 4.1 g, 40.6 mmol, ~1.1 equivalents) in 40 mL of chloroform.
 - Place the flask in an ice bath and cool the solution to 0-5°C with stirring. A similar procedure is effective for related syntheses.[7]
- · Addition of Chloroacetyl Chloride:
 - Add chloroacetyl chloride (e.g., 4.6 g, 40.6 mmol, ~1.1 equivalents) to a dropping funnel.
 - Add the chloroacetyl chloride dropwise to the stirred aniline solution over 30 minutes,
 ensuring the internal temperature does not exceed 10°C.[7]
 - A white precipitate of triethylamine hydrochloride will form.
- Reaction:
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Continue stirring for an additional 4-6 hours to ensure the reaction goes to completion.[8]
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.

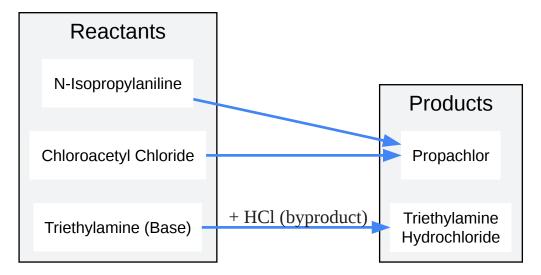


- Wash the mixture sequentially with 30 mL of deionized water, 30 mL of 1M HCl (to remove excess triethylamine), and finally 30 mL of deionized water.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Isolation and Purification:
 - Filter off the drying agent.
 - Remove the solvent (chloroform) from the filtrate using a rotary evaporator to yield the crude **propachlor** as a solid.
 - Recrystallize the crude product from hot ethanol to obtain pure, crystalline **propachlor**. A yield of approximately 60-70% can be expected based on similar preparations.[7]
- Characterization:
 - o Dry the purified crystals in a vacuum oven.
 - Determine the melting point and compare it to the literature value (77°C).[6]
 - Characterize the product using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Visualizations



Propachlor Synthesis Reaction

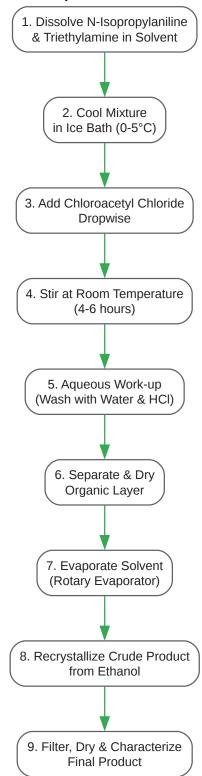


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Caption: Reaction scheme for the synthesis of **propachlor**.



General Experimental Workflow



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Caption: Step-by-step workflow for **propachlor** synthesis.



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